molecular formula C12H22 B094616 Spiro[5.6]dodecane CAS No. 181-15-7

Spiro[5.6]dodecane

Cat. No. B094616
CAS RN: 181-15-7
M. Wt: 166.3 g/mol
InChI Key: ZDNANLAHKKNCTC-UHFFFAOYSA-N
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Description

Spiro[5.6]dodecane is a bicyclic organic compound that is widely used in scientific research. It is a highly strained compound with a unique structure that makes it an important tool for studying various biological processes. In 6]dodecane.

Mechanism Of Action

The mechanism of action of Spiro[5.6]dodecane is not fully understood. However, it is believed to interact with biological molecules, such as proteins and enzymes, through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This interaction can affect the conformation and activity of the biological molecule, leading to changes in biological processes.

Biochemical And Physiological Effects

Spiro[5.6]dodecane has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. It has also been shown to affect the activity of ion channels and transporters, such as the Na+/K+ ATPase and the glucose transporter. These effects can have implications in various biological processes, such as neurotransmission and glucose uptake.

Advantages And Limitations For Lab Experiments

Spiro[5.6]dodecane has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. It is also stable under various conditions, such as pH and temperature. However, Spiro[5.6]dodecane has some limitations. It is highly strained, which can affect its reactivity and stability. It is also hydrophobic, which can limit its solubility in aqueous solutions.

Future Directions

There are several future directions for Spiro[5.6]dodecane research. One direction is the synthesis of new spirocyclic compounds using Spiro[5.6]dodecane as a building block. These compounds can have potential applications in drug discovery. Another direction is the study of the interaction between Spiro[5.6]dodecane and biological molecules using advanced techniques, such as X-ray crystallography and NMR spectroscopy. This can provide insights into the mechanism of action of Spiro[5.6]dodecane and its potential applications in various biological processes.
Conclusion:
In conclusion, Spiro[5.6]dodecane is a highly strained compound with a unique structure that makes it an important tool for studying various biological processes. It has several advantages for lab experiments, such as easy synthesis and stability, but also has some limitations, such as hydrophobicity. Spiro[5.6]dodecane has potential applications in drug discovery and can provide insights into the mechanism of action of various biological processes. Future research directions include the synthesis of new spirocyclic compounds and the study of the interaction between Spiro[5.6]dodecane and biological molecules using advanced techniques.

Synthesis Methods

Spiro[5.6]dodecane can be synthesized through a variety of methods, including photochemical cycloaddition, radical cyclization, and Diels-Alder reaction. The most commonly used method is the Diels-Alder reaction between cyclopentadiene and maleic anhydride. This reaction produces a mixture of endo and exo isomers, which can be separated by chromatography.

Scientific Research Applications

Spiro[5.6]dodecane is widely used in scientific research due to its unique structure and properties. It is used as a building block in the synthesis of various organic compounds, such as spirocyclic compounds, which are important in drug discovery. Spiro[5.6]dodecane is also used as a probe in studying biological processes, such as protein-ligand interactions, enzyme kinetics, and membrane transport.

properties

CAS RN

181-15-7

Product Name

Spiro[5.6]dodecane

Molecular Formula

C12H22

Molecular Weight

166.3 g/mol

IUPAC Name

spiro[5.6]dodecane

InChI

InChI=1S/C12H22/c1-2-5-9-12(8-4-1)10-6-3-7-11-12/h1-11H2

InChI Key

ZDNANLAHKKNCTC-UHFFFAOYSA-N

SMILES

C1CCCC2(CC1)CCCCC2

Canonical SMILES

C1CCCC2(CC1)CCCCC2

Other CAS RN

181-15-7

synonyms

spiro[5.6]dodecane

Origin of Product

United States

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